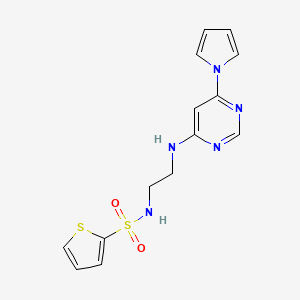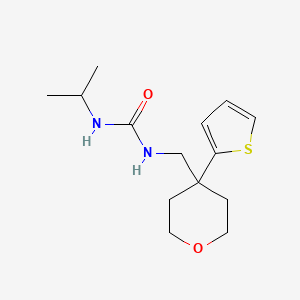
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide, also known as CP-31398, is a small molecule compound that has been studied for its potential anticancer properties. It was first synthesized in 2002 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide binds to the DNA-binding domain of mutant p53, stabilizing its structure and restoring its function. This leads to the activation of downstream target genes involved in cell cycle arrest and apoptosis. This compound has also been shown to inhibit the interaction between mutant p53 and MDM2, a protein that targets p53 for degradation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, particularly those with mutant p53. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is its specificity for mutant p53, which makes it a promising candidate for the treatment of p53-mutant tumors. However, its low solubility and poor bioavailability can make it difficult to administer in vivo. In addition, more research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
For research on 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in combination with other anticancer agents. In addition, this compound may have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease, which are also associated with p53 dysfunction.
Métodos De Síntesis
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with cyclopentanone in the presence of sodium hydride, followed by reduction with sodium borohydride and chlorination with thionyl chloride. The final product is obtained by reacting the resulting 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-nitrobenzenesulfonamide with methanol.
Aplicaciones Científicas De Investigación
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has been studied for its potential as an anticancer agent, particularly in the treatment of p53-mutant tumors. The p53 gene is a tumor suppressor gene that plays a critical role in preventing the development of cancer. However, mutations in the p53 gene are common in many types of cancer and can lead to the loss of its tumor suppressor function. This compound has been shown to restore the function of mutant p53, leading to the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-chloro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYTKDMUGDHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)

![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)
![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852505.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)


![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![8-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2852516.png)
